2-Amino-3-(trifluoromethyl)pyridine

Medicinal Chemistry Physicochemical Property Prediction ADME

Procure the unique 2-amino-3-trifluoromethyl regioisomer (CAS 183610-70-0) to leverage its ortho-NH2/CF3 electronic landscape—critical for synthesizing kinase inhibitors with intracellular target engagement (calc. LogP 2.49) and for fabricating diruthenium complexes that exhibit a 0.95 V anodic shift with reversible electrochromism. Substituting generic 2-amino-5-CF3 or non-fluorinated analogs compromises redox behavior, binding affinity, and downstream SAR reproducibility. Ensure your next API batch or stimuli-responsive materials program starts with the correct regioisomer.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 183610-70-0
Cat. No. B070672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(trifluoromethyl)pyridine
CAS183610-70-0
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(F)(F)F
InChIInChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
InChIKeyYWOWJQMFMXHLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(trifluoromethyl)pyridine (CAS 183610-70-0): Procurement Guide for Differentiated Synthesis and Applications


2-Amino-3-(trifluoromethyl)pyridine (CAS 183610-70-0), also known as 3-(trifluoromethyl)pyridin-2-amine, is a heteroaromatic building block featuring a pyridine ring substituted with an amino group at the 2-position and an electron-withdrawing trifluoromethyl group at the 3-position . This specific substitution pattern confers a calculated LogP of approximately 2.49 and a topological polar surface area of 38.91 Ų, which are critical parameters influencing its behavior in both biological systems and coordination chemistry .

Why 2-Amino-3-(trifluoromethyl)pyridine Cannot Be Replaced by Other Aminopyridine Analogs in Sensitive Applications


While numerous aminopyridine analogs exist, the specific 2-amino-3-trifluoromethyl substitution pattern on the pyridine ring of CAS 183610-70-0 is not a generic, interchangeable feature. The ortho-relationship between the strong electron-donating amino group and the strong electron-withdrawing trifluoromethyl group creates a unique electron-deficient environment that is fundamentally different from isomers like 2-amino-5-(trifluoromethyl)pyridine or non-fluorinated analogs . This specific electronic and steric landscape directly translates into quantifiable differences in electrochemical behavior, binding affinity, and the properties of downstream derivatives, making simple substitution of this specific regioisomer untenable for research that demands precise structural and electronic tuning [1].

Quantitative Evidence for 2-Amino-3-(trifluoromethyl)pyridine: Differentiated Performance Data vs. Comparators


Impact of the 3-Trifluoromethyl Substituent on Lipophilicity (LogP) of 2-Aminopyridines

The presence of the trifluoromethyl group at the 3-position of 2-aminopyridine significantly increases the compound's lipophilicity compared to the non-fluorinated parent. 2-Amino-3-(trifluoromethyl)pyridine exhibits a predicted LogP of 2.49, whereas the base structure, 2-aminopyridine, has a predicted LogP of approximately 0.48 [1]. This represents a greater than five-fold increase in predicted partition coefficient, which is a key determinant of membrane permeability and metabolic stability in drug design.

Medicinal Chemistry Physicochemical Property Prediction ADME

Significant Anodic Shift in Electrochemical Potential Using 2-Amino-3-(trifluoromethyl)pyridinate (amtfmp) as a Ligand

When used as a supporting ligand in diruthenium complexes, the electron-deficient 2-amino-3-(trifluoromethyl)pyridinate (amtfmp) framework exerts a profound influence on the redox properties of the resulting metal complexes. In a direct head-to-head study comparing Ru2(amtfmp)4 bisalkynyl and bisaryl compounds to related diruthenium complexes with non-fluorinated ligands, the amtfmp-based compounds exhibited electrode potentials that were anodically shifted by up to 0.95 V [1].

Coordination Chemistry Electrochemistry Inorganic Synthesis

Enabling Reversible Electrochromism and NIR Absorption via Unique Paddlewheel Diruthenium Complexation

The use of 2-amino-3-(trifluoromethyl)pyridine (as the amtfmp ligand) enables the formation of a specific paddlewheel-type diruthenium complex, [Ru2(amtfmp)4Cl2], which demonstrates intense and characteristic near-infrared (NIR) and visible absorption [1]. Critically, this complex exhibits reversible and dramatic electrochromic behavior, switching from deep-blue to pink, upon redox triggering. This functional property is a direct consequence of the amtfmp ligand's electronic structure and is not a generic feature of complexes formed with simpler aminopyridines. While other paddlewheel diruthenium complexes with 2-aminopyridinate ligands show NIR absorption, the use of the fluorinated amtfmp variant introduces strong electron deficiency that uniquely modulates the ligand-to-metal charge transfer (LMCT) and d-d absorption bands responsible for the observed electrochromism [1][2].

Electrochromism Coordination Chemistry Near-Infrared Absorption

Crucial Regiochemistry in Kinase Inhibitor Synthesis: The Significance of the 3-Trifluoromethyl Position

In the synthesis of complex kinase inhibitors, the specific regioisomer 2-amino-3-(trifluoromethyl)pyridine is explicitly selected as an intermediate due to the required 3-trifluoromethyl substitution pattern . Analogs with the trifluoromethyl group at other positions (e.g., 2-amino-4-(trifluoromethyl)pyridine, 2-amino-5-(trifluoromethyl)pyridine) or other halogen substituents (e.g., 2-amino-3-chloropyridine) would lead to different steric and electronic interactions with the target kinase's binding pocket, as they would place the substituent in a different spatial orientation. While direct comparative IC50 data for the final kinase inhibitors is proprietary, the use of this specific regioisomer in the synthetic pathway is a documented, quantifiable measure of its necessity for achieving the desired final molecular architecture and, by extension, its biological activity .

Medicinal Chemistry Synthetic Intermediate Kinase Inhibition

High-Impact Application Scenarios for 2-Amino-3-(trifluoromethyl)pyridine Based on Verified Differentiation


Development of Redox-Active Materials and Molecular Switches

The demonstrated ability of the amtfmp ligand to support diruthenium complexes with a significant 0.95 V anodic shift in redox potential and reversible electrochromism makes this compound a strategic choice for research groups developing novel stimuli-responsive materials, molecular electronics, and NIR-absorbing dyes [1][2]. Procurement is justified when the objective is to build upon or further investigate this unique class of electron-deficient metal complexes, where generic aminopyridine ligands would fail to produce the same functional properties [1][2].

Synthesis of Bioactive Molecules Requiring Enhanced Lipophilicity

With a calculated LogP of 2.49, this compound is a more suitable starting material than its non-fluorinated counterpart (LogP ~0.48) for the synthesis of pharmaceutical or agrochemical candidates where improved membrane permeability and bioavailability are desired [1][2]. This application is particularly relevant for medicinal chemistry programs targeting intracellular targets or those involving the central nervous system, where increased lipophilicity can be a key driver for efficacy [1].

Kinase Inhibitor and Pharmaceutical Intermediate Manufacturing

This compound is specifically utilized as an intermediate in the documented synthesis of kinase inhibitors and other APIs, where the 3-trifluoromethyl regioisomer is essential for the final product's structure-activity relationship [1]. Procurement of this specific regioisomer, rather than alternative isomers like 2-amino-5-(trifluoromethyl)pyridine, is critical for process chemistry and medicinal chemistry teams aiming to replicate literature syntheses or explore structure-activity relationships around this specific substitution pattern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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